molecular formula C33H31NO6 B5042944 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5042944
M. Wt: 537.6 g/mol
InChI Key: WSRGFFYDWFNGQI-UHFFFAOYSA-N
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Description

The compound 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a highly functionalized hexahydroquinoline derivative. Its structure features a bicyclic hexahydroquinoline core substituted with:

  • A 4-(acetyloxy)phenyl group at position 4, introducing both aromaticity and ester functionality.
  • A 2-phenoxyethyl ester at position 3, contributing to lipophilicity and steric bulk.
  • A 7-phenyl group and 2-methyl substituent, enhancing structural rigidity and influencing intermolecular interactions.
  • A 5-oxo group, which may participate in hydrogen bonding or keto-enol tautomerism.

This compound shares the 1,4,5,6,7,8-hexahydroquinoline scaffold common to many bioactive molecules, including calcium channel modulators and antimicrobial agents . Its synthetic route likely involves a Hantzsch-type cyclization, as seen in analogous compounds .

Properties

IUPAC Name

2-phenoxyethyl 4-(4-acetyloxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO6/c1-21-30(33(37)39-18-17-38-26-11-7-4-8-12-26)31(24-13-15-27(16-14-24)40-22(2)35)32-28(34-21)19-25(20-29(32)36)23-9-5-3-6-10-23/h3-16,25,31,34H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRGFFYDWFNGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C)C(=O)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is explored for its use in manufacturing pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Target compound 4-(4-Acetyloxyphenyl), 2-phenoxyethyl ester, 7-phenyl C₃₄H₃₂N₂O₇ 604.63 High lipophilicity; potential for π-π stacking due to dual phenyl groups
2-Phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-Methoxycarbonylphenyl), 2-phenoxyethyl ester C₃₁H₃₀N₂O₇ 566.58 Reduced steric hindrance compared to acetyloxy substituent; improved solubility
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(5-Bromo-2-hydroxyphenyl), ethyl ester, 2,7,7-trimethyl C₂₂H₂₅BrNO₄ 462.35 Bromine enhances halogen bonding; hydroxyl group enables hydrogen bonding
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-Methoxyphenyl), methyl ester C₁₉H₂₁NO₄ 327.37 Compact structure; crystallizes in monoclinic P2₁/c with N–H···O hydrogen bonds
2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(4-Diethylaminophenyl), 2-ethoxyethyl ester, 7-(4-methoxyphenyl) C₃₂H₄₀N₂O₅ 556.67 Diethylamino group increases electron density; methoxyphenyl aids crystallinity

Key Findings from Structural Comparisons:

Substituent Effects on Solubility: The 2-phenoxyethyl ester in the target compound increases lipophilicity compared to smaller esters (e.g., methyl or ethyl) . Polar groups like 4-acetyloxy or methoxycarbonyl enhance solubility in organic solvents, whereas nonpolar substituents (e.g., bromine in ) favor hydrophobic interactions.

Hydrogen Bonding and Crystallinity: Compounds with hydroxyl (e.g., ) or acetyloxy groups exhibit stronger hydrogen-bonding networks, influencing crystal packing. For example, methyl-substituted analogs crystallize in monoclinic systems with N–H···O interactions . Bulky substituents like 7-phenyl or 2-phenoxyethyl reduce symmetry, often leading to disordered crystal structures .

Electronic Effects: Electron-donating groups (e.g., 4-methoxy in ) stabilize the hexahydroquinoline core via resonance, while electron-withdrawing groups (e.g., acetyloxy) increase electrophilicity at the carbonyl position .

Biological Relevance: Analogs with 4-(diethylamino)phenyl substituents (e.g., ) show enhanced binding to biological targets due to amine-mediated interactions, a feature absent in the acetyloxy-substituted target compound.

Research Tools and Methodologies

  • Crystallography : SHELXL and OLEX2 were used to refine structures of related compounds, revealing bond-length discrepancies of <0.002 Å and R-factors <0.05 .
  • Hydrogen-Bond Analysis: Graph set analysis (as in ) identified recurring motifs like $ \text{N–H} \cdots \text{O} $ and $ \text{C–H} \cdots \pi $ interactions in hexahydroquinoline derivatives.
  • Computational Modeling: Puckering coordinates (Cremer-Pople parameters) were applied to analyze conformational flexibility in hexahydroquinoline rings .

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